molecular formula C9H10N2O4 B2697853 methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate CAS No. 875554-21-5

methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate

Cat. No. B2697853
CAS RN: 875554-21-5
M. Wt: 210.189
InChI Key: MMDZHNKSHDWQEG-UHFFFAOYSA-N
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Description

Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a chemical compound with the following structural formula: .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1-methyl-1H-pyrazol-4-yl with 2,4-dioxobutanoic acid (also known as acetylacetone) in the presence of a suitable reagent or catalyst. The esterification process results in the formation of the target compound .


Molecular Structure Analysis

The molecular formula of methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is C6H7N3O2 . It consists of a pyrazole ring (1-methyl-1H-pyrazol-4-yl) attached to a 2,4-dioxobutanoate ester group. The compound exhibits a colorless to yellow appearance .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including ester hydrolysis, nucleophilic substitution, and condensation reactions. Further investigation is needed to explore its reactivity with other functional groups .


Physical And Chemical Properties Analysis

  • Stability : It should be stored in a refrigerator to maintain its integrity .

Mechanism of Action

The precise biological mechanism of action for methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate remains an area of ongoing research. It may interact with specific enzymes, receptors, or cellular pathways. Future studies are necessary to elucidate its pharmacological effects .

Safety and Hazards

  • Precautionary Measures : Use appropriate personal protective equipment (PPE), avoid inhalation, and seek medical attention in case of exposure .

Future Directions

  • Structural Elucidation : Further characterize its crystal structure and conformations .

properties

IUPAC Name

methyl 4-(1-methylpyrazol-4-yl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-11-5-6(4-10-11)7(12)3-8(13)9(14)15-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDZHNKSHDWQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)CC(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate

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